molecular formula C13H10FNO3 B6365378 5-(5-Fluoro-2-methoxyphenyl)picolinic acid CAS No. 1261961-62-9

5-(5-Fluoro-2-methoxyphenyl)picolinic acid

Cat. No.: B6365378
CAS No.: 1261961-62-9
M. Wt: 247.22 g/mol
InChI Key: BJSIEVOOHJNQDC-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)picolinic acid is an organic compound with the molecular formula C13H10FNO3 It is a derivative of picolinic acid, where the picolinic acid core is substituted with a 5-fluoro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with appropriate reagents. One common method includes the use of potassium phosphate monobasic in water, followed by the addition of sodium chlorite in water. The reaction is carried out in dimethyl sulfoxide (DMSO) and continues for about an hour. The mixture is then saturated with sodium chloride, diluted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the picolinic acid moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-picolinic acid: A closely related compound with similar structural features but lacking the 5-fluoro-2-methoxyphenyl group.

    5-Fluoro-3-methylpicolinic acid: Another derivative with a methyl group instead of the methoxy group.

    5-Fluoro-2-hydroxymethylpyridine: A compound with a hydroxymethyl group instead of the picolinic acid moiety.

Uniqueness

5-(5-Fluoro-2-methoxyphenyl)picolinic acid is unique due to the presence of both the 5-fluoro-2-methoxyphenyl group and the picolinic acid core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(5-fluoro-2-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-5-3-9(14)6-10(12)8-2-4-11(13(16)17)15-7-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSIEVOOHJNQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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